An In-depth Technical Guide to Ethyl Dichlorophosphite: Chemical Properties and Reactivity
An In-depth Technical Guide to Ethyl Dichlorophosphite: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of ethyl dichlorophosphite (B8498940) (CAS 1498-42-6). This highly reactive organophosphorus compound is a critical intermediate in various synthetic processes, particularly in the fields of drug development and biotechnology. Careful distinction should be made from the related but structurally different compound, ethyl dichlorophosphate (B8581778) (CAS 1498-51-7), which contains phosphorus in a +5 oxidation state.
Core Chemical and Physical Properties
Ethyl dichlorophosphite, also known as ethyl phosphorodichloridite, is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a trivalent phosphorus atom bonded to an ethoxy group and two chlorine atoms.[1] Its key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1498-42-6 | [2][3] |
| Molecular Formula | C₂H₅Cl₂OP | [1][2][3] |
| Molecular Weight | 146.94 g/mol | [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Boiling Point | 117-118 °C (lit.) | [2][5][6] |
| Density | 1.286 g/mL at 25 °C (lit.) | [2][5] |
| Refractive Index (n20/D) | 1.464 (lit.) | [2][5] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [2][5] |
| Solubility | Soluble in organic solvents; reacts with water | [1][4][6] |
| Storage Temperature | 2-8°C, moisture sensitive | [2][4] |
Reactivity and Handling
Ethyl dichlorophosphite is a highly reactive compound primarily used as a phosphorylating agent in organic synthesis.[1] Its reactivity is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack.
2.1. Reaction with Nucleophiles The chlorine atoms on the phosphorus center are good leaving groups, making ethyl dichlorophosphite an excellent electrophile for reactions with nucleophiles such as alcohols and amines. This reactivity is fundamental to its primary application in the synthesis of phosphoramidites, which are the essential building blocks for the automated chemical synthesis of DNA and RNA.[7][8] The reaction with a protected nucleoside, for instance, displaces one of the chlorine atoms to form a new P-O bond.
2.2. Reaction with Water (Hydrolysis) Ethyl dichlorophosphite is moisture-sensitive and reacts with water.[1][4] This hydrolysis reaction leads to the formation of phosphorous acid derivatives and releases hydrochloric acid, contributing to its corrosive nature.[1] Due to this reactivity, it must be handled under anhydrous conditions, and containers should be kept tightly sealed and stored in a dry, cool, well-ventilated place.
2.3. Thermal and Chemical Stability As a flammable liquid with a low flash point, ethyl dichlorophosphite should be kept away from heat, sparks, and open flames.[2] It is classified as a flammable liquid (Category 2) and skin corrosive (Category 1B).[2][5]
2.4. Safe Handling and Storage Due to its hazardous, corrosive, and toxic nature, stringent safety protocols are required for handling ethyl dichlorophosphite.[1]
-
Personal Protective Equipment (PPE): Use of faceshields, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is mandatory.[2]
-
Handling: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Use an inert atmosphere (e.g., nitrogen or argon) for transfers.
-
Storage: Store in a cool, dry, well-ventilated place between 2-8°C, away from incompatible materials and moisture.[2][4] Containers must be kept tightly closed.
Experimental Protocols: Synthesis of a Nucleoside Phosphoramidite (B1245037)
Ethyl dichlorophosphite is a precursor for various phosphitylating agents used in oligonucleotide synthesis. A key transformation is its reaction with a protected nucleoside to form a nucleoside phosphoramidite. While specific protocols vary, the following provides a detailed, representative methodology for this crucial step.
Objective: To synthesize a 5'-O-DMT-protected nucleoside-3'-O-(ethyl N,N-diisopropylphosphoramidite) from a protected nucleoside and an ethyl-based phosphitylating reagent.
Materials:
-
5'-O-Dimethoxytrityl (DMT) protected 2'-deoxynucleoside (e.g., 5'-O-DMT-thymidine)
-
Ethyl dichlorophosphite (or an analogous phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which is commonly used)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (argon or nitrogen). All solvents and reagents must be anhydrous.
-
Dissolution: The 5'-O-DMT protected nucleoside (1.0 equivalent) is dissolved in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) is added dropwise to the stirred solution.
-
Phosphitylation: Ethyl dichlorophosphite (1.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), the reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.
-
Washing and Drying: The combined organic layers are washed with saturated aqueous brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate (B1210297) with 1% triethylamine (B128534) to neutralize the silica gel and prevent product degradation.
-
Final Product: The purified fractions are combined, and the solvent is evaporated to yield the desired nucleoside phosphoramidite as a white foam, which is then dried under high vacuum and stored under argon at -20 °C.
This protocol outlines the essential steps for using a dichlorophosphite reagent to create the phosphoramidite building blocks necessary for drug development applications like antisense oligonucleotides and siRNA synthesis.[3][8]
Key Applications in Research and Development
Ethyl dichlorophosphite is a valuable reagent in synthetic chemistry with applications extending from agrochemicals to pharmaceuticals.[1][4]
-
Oligonucleotide Synthesis: Its most significant role is as a precursor to phosphoramidite synthons, the fundamental building blocks for automated solid-phase synthesis of DNA and RNA.[7][8] This technology is critical for producing primers for PCR, diagnostic probes, and therapeutic oligonucleotides.
-
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various bioactive molecules and prodrugs where a phosphate (B84403) or phosphonate (B1237965) moiety is required.[1]
-
General Organic Synthesis: It is used to create a variety of organophosphorus compounds, including phosphite (B83602) esters and phosphonates.[1]
Logical Workflow and Visualizations
The following diagram illustrates the logical workflow for the synthesis of a protected nucleoside phosphoramidite, a core application of ethyl dichlorophosphite chemistry.
Caption: Logical workflow for synthesizing a protected nucleoside phosphoramidite.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
